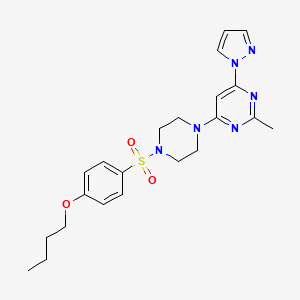

4-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

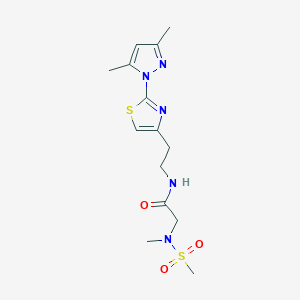

The compound 4-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex molecule that likely contains several functional groups, including a sulfonyl group, a piperazine ring, a pyrimidine ring, and a pyrazole ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions that introduce various functional groups to a core structure. The first paper discusses the aminosulfonylation of alkenyl sulfonamides using iodine as a catalyst and sulfonyl hydrazides as sulfonyl radical sources to obtain sulfonylmethyl piperidines, pyrrolidines, and pyrazolines in moderate to excellent yields . This suggests that similar iodine-mediated reactions could potentially be used to introduce sulfonyl groups into other nitrogen-containing heterocycles, such as piperazine or pyrimidine, which are present in the compound of interest.

Molecular Structure Analysis

The second paper provides information on the molecular structure of a related compound, a pyrazolylpyrimidine ligand, and its copper(II) complexes . The ligand coordinates with copper through the nitrogen atoms of the pyrazole and pyrimidine rings, forming five-membered metallocycles. This indicates that the pyrazole and pyrimidine rings in the compound of interest could also be involved in coordination with metal ions, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the specific compound , they do highlight the reactivity of similar molecular frameworks. For instance, the formation of copper complexes suggests that the pyrimidine and pyrazole rings can participate in coordination chemistry, which could be relevant for the compound's potential use in catalysis or as a ligand in metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a sulfonyl group could confer solubility in polar solvents, while the butoxy group might enhance solubility in non-polar solvents. The piperazine ring is known for its flexibility and ability to adopt various conformations, which could affect the overall molecular shape and, consequently, the compound's crystalline properties. The non-covalent interactions described in the second paper, such as C-H···π and π-π stacking, could also be relevant for the compound's solid-state structure and intermolecular interactions .

properties

IUPAC Name |

4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3S/c1-3-4-16-31-19-6-8-20(9-7-19)32(29,30)27-14-12-26(13-15-27)21-17-22(25-18(2)24-21)28-11-5-10-23-28/h5-11,17H,3-4,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMYQHKQSHHIRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)

![N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B3002694.png)

![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)

![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B3002711.png)

![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)